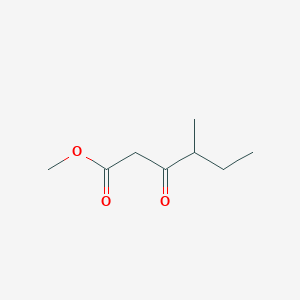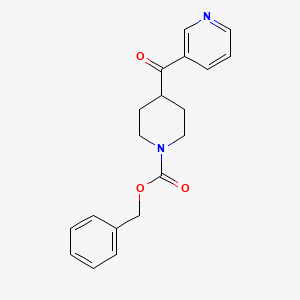
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for epoxidation reactions.
Reduction: Catalytic hydrogenation typically involves the use of palladium or rhodium catalysts.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while catalytic hydrogenation can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site and interacting with key amino acids such as Trp84 and Phe330 . This interaction can modulate neurotransmitter levels and has implications for treating neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzyl 3-pyrroline-1-carboxylate: Used in the synthesis of pharmaceutical products and has different biological activities.
Uniqueness
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate is unique due to its combined structural features of a piperidine ring, a pyridine ring, and a benzyl ester group. This combination provides distinct chemical reactivity and potential for diverse applications in scientific research.
Propiedades
Número CAS |
148148-49-6 |
|---|---|
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18(17-7-4-10-20-13-17)16-8-11-21(12-9-16)19(23)24-14-15-5-2-1-3-6-15/h1-7,10,13,16H,8-9,11-12,14H2 |
Clave InChI |
IMFFALCXOYXEKL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)




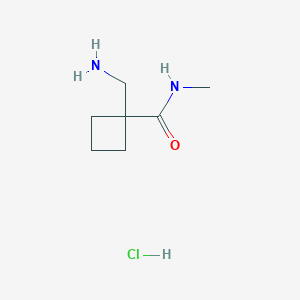
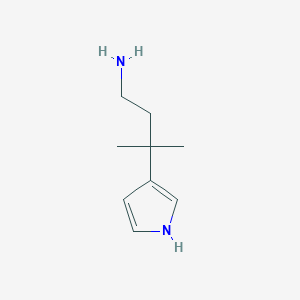

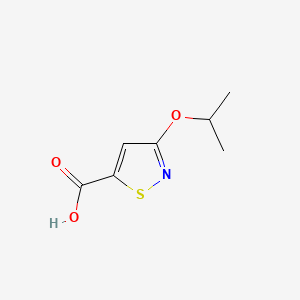
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)


